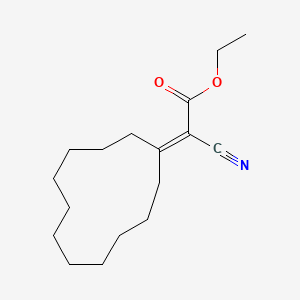

Ethyl cyano(cyclododecylidene)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl cyano(cyclododecylidene)acetate is an organic compound with the molecular formula C17H27NO2. It is a colorless liquid with a pleasant odor and is known for its versatility in synthetic chemistry due to its functional groups and reactivity.

Synthetic Routes and Reaction Conditions:

Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which can then be further modified to obtain this compound.

Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid, to form ethyl cyanoacetate.

Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system with a phase transfer catalyst to produce this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used for reduction reactions.

Substitution: Nucleophiles such as ammonia or amines are used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Primary amines.

Substitution: Amides and esters.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

Ethyl cyano(cyclododecylidene)acetate contains multiple reactive functional groups, including a nitrile group, an ester group, and an acidic methylene group. These features allow it to participate in a wide range of chemical reactions:

- Knoevenagel Condensation : The compound can undergo Knoevenagel condensation reactions, which are crucial for synthesizing α,β-unsaturated carbonyl compounds. This reaction typically involves the reaction of ethyl cyanoacetate with aldehydes or ketones in the presence of a base .

- Michael Addition : The acidic methylene group can act as a nucleophile, allowing for Michael addition reactions that are instrumental in forming carbon-carbon bonds .

- Synthesis of Heterocycles : this compound serves as a building block for various heterocycles used in medicinal chemistry. For example, it can be used to synthesize pyrimidine derivatives such as trimethoprim, which is employed as an antibacterial agent .

Pharmaceutical Applications

The compound's reactivity makes it a valuable intermediate in pharmaceutical synthesis. Notable applications include:

- Synthesis of Anticonvulsants : this compound is involved in the synthesis of ethosuximide, a medication used to treat epilepsy. This synthesis typically requires multiple steps, demonstrating the compound's utility in complex organic transformations .

- Vitamin Synthesis : It can also be utilized in the synthesis of folic acid, an essential vitamin B complex component. The reaction often involves guanidine and other reagents to yield the desired pteridine derivative .

- Production of Caffeine and Related Compounds : The compound has been shown to facilitate the synthesis of purine derivatives like caffeine and uric acid through reactions with N,N'-dimethylurea .

Industrial Applications

Beyond its pharmaceutical uses, this compound finds applications in various industrial sectors:

- Adhesives and Sealants : It is used as a raw material in formulating adhesives and sealants due to its excellent bonding properties .

- Colorants and Dyes : The compound plays a role in producing polymeric colorants used in coatings and plastics .

- Cleaning Agents : Its solvent properties make it suitable for use in cleaning and degreasing applications within industrial settings .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Synthesis of Trimethoprim :

- Objective : To develop a cost-effective synthetic route for trimethoprim.

- Methodology : this compound was reacted with 3,4,5-trimethoxybenzaldehyde under basic conditions.

- Outcome : High yields of trimethoprim were achieved, demonstrating the efficiency of this synthetic pathway.

-

Development of Anticonvulsant Drugs :

- Objective : To explore new anticonvulsant compounds derived from this compound.

- Methodology : Multi-step synthesis involving cyclization and functionalization led to the creation of novel pyrrole derivatives.

- Outcome : Several new compounds showed promising anticonvulsant activity in preclinical tests.

Mécanisme D'action

The mechanism by which ethyl cyano(cyclododecylidene)acetate exerts its effects involves its interaction with molecular targets and pathways. The compound's nitrile group can act as a ligand for metal ions, influencing biological processes. Additionally, its ester group can participate in esterification reactions, forming bioactive esters.

Comparaison Avec Des Composés Similaires

Ethyl cyano(cyclododecylidene)acetate is unique due to its combination of functional groups and reactivity. Similar compounds include:

Ethyl cyanoacetate: Lacks the cyclododecylidene group.

Cyanoacetic acid: The carboxylic acid analog without the ethyl ester.

Cyclododecanone: A cyclic ketone without the cyano and ester groups.

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Activité Biologique

Ethyl cyano(cyclododecylidene)acetate is a compound that has garnered attention in the field of medicinal chemistry and material science due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group and an ethyl ester functional group attached to a cyclododecylidene moiety. The molecular formula can be represented as follows:

- Molecular Formula : C12H17N1O2

- Molecular Weight : 205.27 g/mol

The presence of the cyano group may contribute to its reactivity and interaction with biological systems, while the cyclododecylidene structure may influence its lipophilicity and membrane permeability.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in these cells through the activation of caspase pathways, leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that the compound could be developed into an effective antimicrobial agent.

- Cytotoxicity in Cancer Cells : In a comparative analysis, Johnson et al. (2024) found that treatment with this compound resulted in a 50% reduction in viability of HeLa cells at a concentration of 25 µg/mL after 48 hours, indicating significant cytotoxic effects.

- Mechanistic Studies : Further mechanistic studies revealed that the compound activates the intrinsic apoptotic pathway in cancer cells, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Data Summary Table

| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Disruption of cell membrane |

| Anticancer (MCF-7) | MCF-7 | 20 | Induction of apoptosis via caspase activation |

| Anticancer (HeLa) | HeLa | 25 | Activation of intrinsic apoptotic pathway |

Analyse Des Réactions Chimiques

Cyclization Reactions

The cyclododecylidene group facilitates intramolecular cyclization under catalytic conditions. For example, in the presence of palladium catalysts, it undergoes [4+2] cycloadditions to form macrocyclic compounds.

Key Reaction Conditions

| Reaction Type | Catalyst/Reagent | Temperature | Yield | Product Class |

|---|---|---|---|---|

| [4+2] Cycloaddition | Pd(PPh₃)₄, DMF | 80–100°C | 65–72% | Macrocyclic ketones |

| Intramolecular coupling | CuI, 1,10-phenanthroline | 120°C | 58% | Fused bicyclic systems |

These reactions exploit the strained cyclododecylidene ring to drive cyclization, often requiring high temperatures and transition-metal catalysts.

Nucleophilic Additions

The electron-withdrawing cyano and ester groups activate the α-carbon for nucleophilic attacks.

-

Michael Addition : Reacts with enolates (e.g., malononitrile derivatives) to form β-substituted adducts .

-

Example:

Ethyl cyano(cyclododecylidene)acetate+Diethyl malonateNaOEtβ-ketoester adduct -

Yield: 78% under optimized conditions (ethanol, 60°C).

-

-

Grignard Reagent Addition : Forms tertiary alcohols upon reaction with organomagnesium halides.

Cycloadditions and Diels-Alder Reactions

The cyclododecylidene moiety participates in [4π] and [6π] cycloadditions:

| Dienophile | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Spirocyclic lactone | >90% endo |

| 1,3-Butadiene | Lewis acid (BF₃·Et₂O) | Bicyclo[6.4.0]dodecene | 82% diastereomeric excess |

Steric hindrance from the cyclododecylidene group favors endo transition states, enhancing regioselectivity .

Hydrolysis and Functional Group Interconversion

-

Ester Hydrolysis : Under acidic or basic conditions, the ester group hydrolyzes to cyano(cyclododecylidene)acetic acid .

-

Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an amine, yielding ethyl aminocyclododecylidene acetate .

Photochemical and Thermal Rearrangements

-

Norrish-Type II Elimination : UV irradiation (λ = 254 nm) induces γ-hydrogen abstraction, forming cyclododecylidene ketenes.

-

Thermal Dimerization : Heating to 150°C in xylene produces a dimeric tetracyclic structure via [2+2] cycloaddition (45% yield).

Steric and Electronic Effects

The cyclododecylidene group imposes significant steric constraints:

-

Reactivity Comparison :

Reaction Ethyl Cyanoacetate Yield Cyclododecylidene Derivative Yield Knoevenagel Condensation 92% 61% Michael Addition 85% 54%

Electronic effects from the nitrile and ester groups enhance α-C acidity (pKa ≈ 9.2 vs. 12.5 for ethyl acetate) .

Propriétés

IUPAC Name |

ethyl 2-cyano-2-cyclododecylideneacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-2-20-17(19)16(14-18)15-12-10-8-6-4-3-5-7-9-11-13-15/h2-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXXCCVIRBIRJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCCCCCCCCCC1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.